2-Azabicyclo[4.1.0]heptane hydrochloride structural analysis
2-Azabicyclo[4.1.0]heptane hydrochloride structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-Azabicyclo[4.1.0]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azabicyclo[4.1.0]heptane hydrochloride is a bicyclic amine of significant interest in medicinal chemistry due to its presence as a core scaffold in various biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutics, including iminosugar derivatives and nitric oxide synthase inhibitors.[1][2] An unambiguous determination of its molecular structure is paramount for understanding its chemical reactivity, stereochemistry, and interactions with biological targets. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 2-Azabicyclo[4.1.0]heptane hydrochloride, integrating expert insights into the rationale behind experimental choices and the interpretation of analytical data.
Introduction: The Significance of the 2-Azabicyclo[4.1.0]heptane Scaffold
The 2-azabicyclo[4.1.0]heptane framework, a fusion of a piperidine ring and a cyclopropane ring, imparts significant conformational rigidity. This structural feature is highly desirable in drug design as it can lead to increased binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical development. A thorough structural characterization is the foundational step in harnessing the potential of this molecular scaffold.
Synthesis and Preparation of Analytical Sample
The synthesis of the 2-azabicyclo[4.1.0]heptane core can be achieved through various synthetic routes, often involving cyclopropanation of a dihydropyridine precursor.[3] A general, illustrative synthetic approach is outlined below.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for 2-Azabicyclo[4.1.0]heptane hydrochloride.
Protocol: Synthesis and Purification
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Cyclopropanation: An N-protected 1,2,3,4-tetrahydropyridine is subjected to a cyclopropanation reaction. The choice of protecting group (e.g., Boc, Cbz) is critical for directing the stereoselectivity of the reaction and for its facile removal in a subsequent step.
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Deprotection: The N-protected 2-azabicyclo[4.1.0]heptane is deprotected under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the free base.
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Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in ether to precipitate the hydrochloride salt.
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Recrystallization: The crude hydrochloride salt is recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain high-purity crystals suitable for all subsequent analytical techniques, including single-crystal X-ray diffraction.
Structural Elucidation: A Multi-Technique Approach
A combination of spectroscopic and crystallographic techniques is essential for a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution. For 2-Azabicyclo[4.1.0]heptane hydrochloride, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The rigid bicyclic structure results in a complex and well-resolved ¹H NMR spectrum. The diastereotopic nature of the methylene protons on the six-membered ring requires advanced 2D NMR techniques, such as COSY and HSQC, for unambiguous assignment.
Expected ¹H NMR Data (in D₂O): The protonated amine will influence the chemical shifts of adjacent protons. The cyclopropyl protons are expected to appear in the upfield region (typically 0.5-2.0 ppm) due to the shielding effect of the ring current. Protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield (around 3.0-4.0 ppm).
Expected ¹³C NMR Data (in D₂O): The carbon spectrum will show distinct signals for each carbon atom. The cyclopropyl carbons will be in the upfield region (10-30 ppm), while the carbons of the six-membered ring will appear in the range of 20-50 ppm. The carbon adjacent to the positively charged nitrogen will be shifted downfield.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Determines proton environment and connectivity. | Complex multiplets for ring protons, distinct upfield signals for cyclopropyl protons. |
| ¹³C NMR | Determines the number and type of carbon atoms. | Six distinct signals corresponding to the carbon skeleton. |
| COSY | Establishes proton-proton coupling networks. | Correlation peaks revealing the connectivity of the entire spin system. |
| HSQC | Correlates protons to their directly attached carbons. | Cross-peaks for each C-H bond, aiding in the assignment of both ¹H and ¹³C signals. |
| HMBC | Shows long-range proton-carbon correlations. | Correlations over 2-3 bonds confirm the bicyclic ring structure. |
| NOESY | Reveals through-space proton-proton interactions. | Cross-peaks provide information on the stereochemistry and conformation of the molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expertise & Experience: The key feature to observe in the IR spectrum of 2-Azabicyclo[4.1.0]heptane hydrochloride is the N-H stretching vibration of the secondary ammonium salt, which appears as a broad band in the region of 2700-3300 cm⁻¹.
Expected IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Significance |
| 3100-3000 | C-H stretch (cyclopropane) | Confirms the presence of the cyclopropyl ring. |
| 2950-2850 | C-H stretch (alkane) | Indicates the saturated hydrocarbon backbone. |
| 2700-3300 (broad) | N⁺-H stretch | Characteristic of the ammonium salt. |
| 1600-1500 | N-H bend | Further evidence of the ammonium group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expertise & Experience: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern can provide clues about the structure, although the stable bicyclic nature might limit extensive fragmentation.
Expected Mass Spectrometry Data:
| Technique | Measurement | Expected Result |
| ESI-HRMS | Exact mass of the molecular ion [M+H]⁺ | C₆H₁₂N⁺, confirming the molecular formula of the free base.[4] |
| GC-MS (of free base) | Fragmentation pattern | Potential fragments corresponding to the loss of small neutral molecules. |
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguous determination of the three-dimensional molecular structure at atomic resolution.[5][6][7]
Trustworthiness: This technique provides a self-validating system by yielding precise bond lengths, bond angles, and torsional angles, which can be compared with theoretical models and data from related structures.
Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of 2-Azabicyclo[4.1.0]heptane hydrochloride in a suitable solvent system.[8]
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Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperatures to minimize thermal vibrations.[5]
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Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, revealing the positions of all atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.
Expected Crystallographic Data: The crystal structure will definitively confirm the bicyclic nature of the molecule, the stereochemistry at the bridgehead carbons, and the conformation of the six-membered ring. It will also reveal the ionic interaction between the ammonium cation and the chloride anion, as well as any intermolecular hydrogen bonding interactions in the crystal lattice.
Workflow for Structural Analysis
Caption: A multi-technique workflow for the structural elucidation of the target molecule.
Conclusion
The structural analysis of 2-Azabicyclo[4.1.0]heptane hydrochloride requires a synergistic application of multiple analytical techniques. While NMR, IR, and MS provide crucial information about the connectivity, functional groups, and molecular formula, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure. The insights gained from this comprehensive analysis are fundamental for the rational design and development of new therapeutic agents based on this privileged scaffold.
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